N-BOC-4-(phenylethynyl)piperidine

Vue d'ensemble

Description

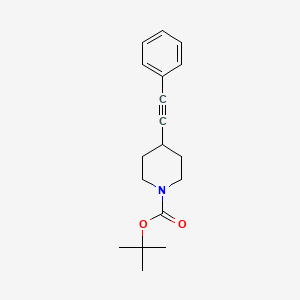

N-BOC-4-(phenylethynyl)piperidine is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biological Activities

N-BOC-4-(phenylethynyl)piperidine exhibits a range of biological activities that make it a candidate for further research in drug development:

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including this compound, have shown promising anticancer properties. For instance, studies have demonstrated that modifications to the piperidine structure can enhance cytotoxic effects against various cancer cell lines, such as HCT116 and HL60. The IC50 values for these compounds suggest significant potency in inhibiting cancer cell proliferation .

Neuropharmacological Effects

The compound's structural features allow it to interact with neurotransmitter systems, potentially offering neuroprotective effects. It has been noted for its ability to modulate certain receptors involved in neurodegenerative diseases .

Enzyme Inhibition

This compound has been explored as an inhibitor of specific enzymes relevant to metabolic disorders. For example, it may function as a pharmacological chaperone, stabilizing mutant enzymes involved in lysosomal storage diseases .

Therapeutic Applications

The therapeutic potential of this compound extends across several domains:

Drug Development

As a pharmaceutical intermediate, this compound is utilized in synthesizing more complex drug candidates targeting various diseases. Its role in developing modulators for chemokine receptors highlights its significance in treating inflammatory conditions and cancers .

Research Tool

Due to its ability to selectively bind to certain biological targets, this compound serves as a valuable tool in research settings, aiding in the understanding of receptor-ligand interactions and the development of new therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to regenerate the free amine. This step is critical for further functionalization of the piperidine nitrogen.

Reaction Conditions :

Example :

Applications :

-

Deprotection enables subsequent alkylation, acylation, or reductive amination at the piperidine nitrogen .

Alkyne-Specific Reactions

The phenylethynyl group participates in reactions characteristic of terminal alkynes, including cycloadditions and cross-couplings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group undergoes [3+2] cycloaddition with azides to form 1,2,3-triazoles, a key reaction in click chemistry .

Conditions :

-

Cu(I) catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate).

Product :

Sonogashira Coupling

The ethynyl group can act as a nucleophile in palladium-catalyzed cross-couplings with aryl/vinyl halides .

Conditions :

Example :

Functionalization of the Piperidine Ring

The piperidine ring undergoes electrophilic substitution or reduction reactions.

Reductive Amination

The free amine (post-Boc deprotection) reacts with ketones or aldehydes to form secondary amines .

Conditions :

Application :

Oxidation

The piperidine ring can be oxidized to a pyridine derivative under strong oxidizing conditions, though this is less common for Boc-protected systems .

Cytotoxic Chalcone Derivatives

Analogous Boc-protected piperidines are used to synthesize chalcones with demonstrated anticancer activity (GI₅₀ values: 0.84–34.7 μg/mL against colorectal cancer cells) .

Key Reaction :

Aldol condensation of 4-Boc-piperidone with substituted benzaldehydes .

Boronic Acid Derivatives

The ethynyl group can be converted to boronic esters for Suzuki-Miyaura couplings, enabling access to biaryl structures .

Example :

Nickel-catalyzed coupling of this compound with tetrahydroxydiboron yields pinacol boronate esters (yield: 55%) .

Stability and Reactivity Considerations

-

Thermal Stability : Stable below 150°C; Boc cleavage occurs above 200°C .

-

Solubility : Soluble in toluene, DCM, and THF; insoluble in hexane .

-

Stereoelectronic Effects : The Boc group shields the piperidine nitrogen, directing reactivity to the ethynyl group .

Comparative Reaction Data

Propriétés

Formule moléculaire |

C18H23NO2 |

|---|---|

Poids moléculaire |

285.4 g/mol |

Nom IUPAC |

tert-butyl 4-(2-phenylethynyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23NO2/c1-18(2,3)21-17(20)19-13-11-16(12-14-19)10-9-15-7-5-4-6-8-15/h4-8,16H,11-14H2,1-3H3 |

Clé InChI |

IVUNKMFXUDPABM-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.